6-HYDROXY-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE
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Overview
Description
6-HYDROXY-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a hydroxyl group, a phenylethylsulfanyl group, and a phenyl group attached to a pyrimidinone core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE typically involves multicomponent reactions. One efficient method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is advantageous due to its high atom economy, reduced waste, and operational simplicity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable synthesis are often applied. This includes the use of multicomponent reactions to minimize waste and energy consumption, as well as the avoidance of complex purification steps.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the phenylethylsulfanyl group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidinones with various functional groups.
Scientific Research Applications
6-HYDROXY-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-HYDROXY-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid
- 3-(4-Methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
6-HYDROXY-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
6-hydroxy-2-phenacylsulfanyl-3-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-15(13-7-3-1-4-8-13)12-24-18-19-16(22)11-17(23)20(18)14-9-5-2-6-10-14/h1-11,22H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCYTIVGJJHLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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